4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane
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Overview
Description
4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane is a synthetic organic compound that belongs to the class of thiazepanes. This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The compound also features a pyridine ring substituted with chlorine and fluorine atoms, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 3-chloro-2-fluoropyridine-4-carboxylic acid. This can be achieved through a series of halogenation and carboxylation reactions.
Coupling Reaction: The pyridine intermediate is then coupled with a thiazepane precursor under specific reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in an organic solvent like dichloromethane.
Cyclization: The final step involves the cyclization of the coupled intermediate to form the thiazepane ring. This can be achieved through intramolecular nucleophilic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiazepane ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, and electrophiles like halogens and sulfonates. Reaction conditions may involve the use of polar aprotic solvents and catalysts like palladium or copper.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Reagents like EDCI, DMAP, and solvents like dichloromethane or tetrahydrofuran are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different thiazepane derivatives.
Scientific Research Applications
4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-oxazepane: Similar structure but with an oxygen atom in place of sulfur in the ring.
4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-diazepane: Similar structure but with an additional nitrogen atom in the ring.
4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazolidine: Similar structure but with a five-membered ring instead of a seven-membered ring.
Uniqueness
4-(3-Chloro-2-fluoropyridine-4-carbonyl)-1,4-thiazepane is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, as well as the seven-membered thiazepane ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(3-chloro-2-fluoropyridin-4-yl)-(1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2OS/c12-9-8(2-3-14-10(9)13)11(16)15-4-1-6-17-7-5-15/h2-3H,1,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLBKHDMFMKPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C2=C(C(=NC=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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